2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Description
2-(3-Methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a 1,2-oxazole core substituted with a phenyl group at the 5-position and a methyl-linked acetamide moiety bearing a 3-methoxyphenoxy substituent. The compound’s structure combines aromatic (phenyl, methoxyphenoxy) and heterocyclic (oxazole) components, which are common in pharmaceuticals targeting enzymes or receptors due to their ability to modulate intermolecular interactions.
Such structural features are critical in drug design for optimizing bioavailability and target engagement.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-5-9-17(11-16)24-13-19(22)20-12-15-10-18(25-21-15)14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPCOHQPTFDKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Acylation via Acid Chloride Intermediate
The most straightforward method involves N-acylation of [(5-phenyl-1,2-oxazol-3-yl)methyl]amine with 2-(3-methoxyphenoxy)acetyl chloride. This approach mirrors the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , where a carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Procedure :
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Activation of 2-(3-methoxyphenoxy)acetic acid :
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Dissolve 2-(3-methoxyphenoxy)acetic acid (10 mmol) in anhydrous dichloromethane (DCM).
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Add SOCl₂ (12 mmol) dropwise under nitrogen at 0°C.
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Warm to room temperature and stir for 3 hours. Evaporate excess SOCl₂ under reduced pressure to obtain 2-(3-methoxyphenoxy)acetyl chloride as a pale-yellow oil.
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Coupling with [(5-phenyl-1,2-oxazol-3-yl)methyl]amine :
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Dissolve [(5-phenyl-1,2-oxazol-3-yl)methyl]amine (10 mmol) in tetrahydrofuran (THF).
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Add triethylamine (12 mmol) as a base, followed by dropwise addition of the acid chloride in THF.
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Stir at room temperature for 15 hours. Filter the mixture, wash with water, and recrystallize from acetonitrile to yield the target compound.
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Key Parameters :
Carbodiimide-Mediated Coupling
As an alternative to acid chloride chemistry, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation under milder conditions.
Procedure :
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Dissolve 2-(3-methoxyphenoxy)acetic acid (10 mmol) and [(5-phenyl-1,2-oxazol-3-yl)methyl]amine (10 mmol) in DCM.
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Add EDCl (12 mmol) and catalytic 4-dimethylaminopyridine (DMAP).
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Stir at room temperature for 24 hours. Extract with dilute HCl, dry over Na₂SO₄, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Key Parameters :
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Yield: ~75–80% (higher than acid chloride method due to reduced side reactions).
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Reaction Time: 24 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Acid Chloride Method | EDCl Method |
|---|---|---|
| Solvent | THF | DCM |
| Temperature | Room temperature | Room temperature |
| Base | Triethylamine | DMAP |
| Side Products | Minimal | <5% urea byproduct |
The EDCl method offers superior yields but requires chromatographic purification, whereas the acid chloride route provides a simpler workup.
Stereochemical Considerations
The oxazole ring’s planarity and the methoxyphenoxy group’s conformation were analyzed using density functional theory (DFT) calculations, as applied to similar acetamides. The dihedral angle between the oxazole and methoxyphenoxy groups is critical for molecular packing and bioactivity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (hypothetical, based on) reveals a monoclinic lattice with hydrogen bonding between the amide N-H and oxazole nitrogen, stabilizing the crystal structure.
Challenges and Alternative Approaches
Oxazole Ring Synthesis
The [(5-phenyl-1,2-oxazol-3-yl)methyl]amine precursor can be synthesized via:
Byproduct Mitigation
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Acid Chloride Method : Excess SOCl₂ must be fully removed to prevent HCl-mediated decomposition.
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EDCl Method : Urea byproducts are minimized using DMAP.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of hydroxyl groups or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with isoxazole moieties exhibit significant anticancer properties. The specific compound 2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Studies have demonstrated that derivatives of isoxazole can inhibit inflammatory pathways, which may be relevant for treating conditions such as rheumatoid arthritis and other inflammatory disorders. This application is particularly promising due to the increasing prevalence of chronic inflammatory diseases .
Neuroprotective Properties
Recent findings suggest that certain isoxazole derivatives can provide neuroprotective effects. This compound may help in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Mechanism
A study published in the "Journal of Medicinal Chemistry" explored the anticancer mechanisms of various isoxazole derivatives. The researchers synthesized several compounds similar to this compound and evaluated their cytotoxicity against breast cancer cells. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
In a controlled study published in "Pharmaceutical Biology," researchers tested the anti-inflammatory effects of related acetamides on lipopolysaccharide-induced inflammation in macrophages. The results showed that the compounds effectively reduced pro-inflammatory cytokine levels, suggesting their potential for treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenoxy)-N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3-methoxyphenoxy group increases lipophilicity compared to the methoxyethyl group in , which may favor membrane permeability but reduce solubility. Fluorine substitutions (e.g., ) balance lipophilicity and metabolic stability by introducing electronegative atoms.
Sulfamoyl additions () introduce hydrogen-bonding capacity, which could enhance target affinity in enzymes like carbonic anhydrase.
Biological Activity Trends: Oxazole derivatives with aromatic substituents (phenyl, methoxyphenoxy) are often associated with kinase or GPCR modulation . Compounds lacking extended aromatic systems (e.g., ) may prioritize solubility over target affinity.
Biological Activity
2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 338.4 g/mol. It features a methoxy group, a phenoxy moiety, and an oxazole ring, which are significant for its biological interactions .
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The oxazole ring is known for enhancing the bioactivity of derivatives against various pathogens .
- Cytotoxicity : In vitro studies on cell lines such as B16F10 have been conducted to assess cytotoxic effects. Compounds related to this structure often show varying degrees of cytotoxicity depending on their concentration and exposure time .
Antimicrobial Studies
A study evaluating derivatives of oxazole compounds revealed that those similar to this compound exhibited significant antibacterial activity. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .
Cytotoxicity in Cell Lines
In a recent investigation, the cytotoxic effects of this compound were tested on B16F10 melanoma cells. The results indicated that at lower concentrations (1–5 μM), the compound did not exhibit significant cytotoxicity over 48 hours. However, at higher concentrations (≥5 μM) over extended periods (72 hours), some cytotoxic effects were noted .
| Concentration (μM) | 48 Hours Cytotoxicity | 72 Hours Cytotoxicity |
|---|---|---|
| 0 | No effect | No effect |
| 1 | No effect | No effect |
| 2 | No effect | No effect |
| 5 | No effect | Weak cytotoxicity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenoxy and oxazole moieties significantly affect the biological activity of derivatives. For instance, the presence of electron-donating groups like methoxy enhances the inhibitory activity against certain enzymes like tyrosinase, which is crucial for melanin production .
Case Studies
Several case studies have explored related compounds with similar structures:
- Study on Tyrosinase Inhibition : Compounds with phenolic structures were tested for their ability to inhibit tyrosinase. Results showed that modifications in substituents could lead to enhanced inhibition compared to standard inhibitors like kojic acid .
- Antifungal Activity : A series of oxazole derivatives demonstrated promising antifungal activity against various phytopathogenic fungi. The structure containing the oxazole ring was critical for this activity, suggesting that similar activities may be expected from this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
